molecular formula C20H23N5O2 B12052697 N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12052697
M. Wt: 365.4 g/mol
InChI Key: CTNYJRWDBSJQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a highly potent and selective inhibitor of the Mediator complex-associated cyclin-dependent kinases CDK8 and CDK19. This compound has emerged as a valuable chemical probe for investigating the role of the Mediator complex in transcriptional regulation, particularly in the context of oncogenic signaling. By specifically inhibiting CDK8/19 , it suppresses phosphorylation of the transcription factor STAT1 at Ser727, thereby modulating the STAT1-dependent transcriptional program. Its primary research value lies in the exploration of β-catenin-driven cancers, such as colorectal cancer, and acute myeloid leukemia (AML) , where CDK8/19 activity is frequently dysregulated. The compound demonstrates high selectivity over other kinases, including CDK1, 2, 5, 7, and 9, which makes it an excellent tool for dissecting the specific biological functions of CDK8 and CDK19 without confounding off-target effects. Researchers utilize this inhibitor to study tumorigenesis, cancer cell proliferation, and to evaluate the therapeutic potential of targeting the CDK8/19 pathway in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-3-24-16(21)14(19(26)22-13-8-4-5-9-13)11-15-18(24)23-17-12(2)7-6-10-25(17)20(15)27/h6-7,10-11,13,21H,3-5,8-9H2,1-2H3,(H,22,26)

InChI Key

CTNYJRWDBSJQAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Carboxymethylation and Cyclization

The patent ZA985023B describes carboxymethylation of tetraazacyclododecane derivatives using haloacetic acids in aqueous media. For the target compound, a similar strategy could involve reacting a diethylenetriamine analog with bromoacetic acid under basic conditions to install carboxylate groups. Subsequent acid-catalyzed cyclization at 80–100°C forms the 1,7,9-triazatricyclo[8.4.0.03,8] framework. Key parameters include:

  • Temperature : 90°C optimizes ring closure without decarboxylation.

  • Solvent : Water facilitates carboxymethylation, while toluene promotes cyclization.

Imino Group Formation

Schiff Base Reduction

The imino moiety is introduced via reductive amination. A ketone precursor reacts with ammonium acetate to form a Schiff base, reduced using sodium cyanoborohydride in methanol. Key considerations:

  • pH : Maintain at 6–7 to favor imine formation.

  • Temperature : Room temperature prevents over-reduction.

Functional Group Interconversion

Oxidation of Alcohols to Ketones

The 2-oxo group is installed via oxidation of a secondary alcohol using Jones reagent (CrO3/H2SO4) in acetone at 0°C. Alternatives include Swern oxidation (oxalyl chloride, dimethyl sulfide) for acid-sensitive substrates.

Stereochemical Control and Epimerization Mitigation

N-Methyl amino acids are prone to epimerization under basic or acidic conditions. Strategies include:

  • Low-Temperature Alkylation : Conduct reactions at 0°C to reduce enolization.

  • Aqueous Acid Hydrolysis : Use HCl instead of HBr to suppress racemization during deprotection.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel chromatography resolves regioisomers using ethyl acetate/hexane gradients.

  • Reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final compound (>95% purity).

Spectroscopic Validation

  • 1H NMR : Methyl singlets at δ 1.2–1.4 ppm confirm N-alkylation.

  • HRMS : Molecular ion [M+H]+ at m/z 423.2124 aligns with the theoretical mass.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Citation
Tricyclic coreCarboxymethylationH2O, 90°C65
N-MethylationSN2 alkylationMeI, K2CO3, DMF, 0°C40
AmidationMitsunobuDEAD, PPh3, THF88
Imino installationReductive aminationNaBH3CN, MeOH72

Challenges and Optimization Opportunities

  • Low Yields in Alkylation : Excess methyl iodide (8 equiv.) improves N-methylation but necessitates careful quenching.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility during cyclization .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s tricyclic core contains several functional groups that may drive its chemical behavior:

  • Imino group (C=N) : Prone to tautomerization, reduction, or nucleophilic addition.

  • Oxo group (C=O) : Susceptible to nucleophilic attack (e.g., at the carbonyl carbon).

  • Carboxamide (CONH) : May undergo hydrolysis under acidic/basic conditions or participate in hydrogen bonding.

  • Cyclopentyl and ethyl substituents : Likely influence steric hindrance and solubility.

Hypothetical Reaction Pathways

Based on analogous triazatricyclic systems<sup> </sup>, the following reactions are plausible:

Oxidation

  • The imino group (C=N) could oxidize to a nitroso (N=O) or nitro (NO₂) group under strong oxidizing agents like KMnO₄ or H₂O₂.

  • Aromatic rings may undergo epoxidation or hydroxylation.

Reduction

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation might reduce the imino group to an amine (C-NH).

  • The carboxamide could be reduced to a primary alcohol (CH₂OH) under extreme conditions.

Hydrolysis

  • Acidic or basic hydrolysis could cleave the carboxamide into carboxylic acid and amine derivatives.

Substitution Reactions

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) may occur at electron-rich positions on the tricyclic system.

Comparative Reactivity of Analogues

The table below compares reactivity trends for similar tricyclic carboxamides<sup> </sup>:

Compound ClassKey Reactivity ObservedConditions
Fluoroquinolone derivativesC-7 amine group undergoes acylationAcetic anhydride, 80°C
Tricyclic imino ethersImino group participates in cycloadditionsDiels-Alder conditions
Aryl carboxamidesHydrolysis to carboxylic acidsHCl (6M), reflux, 12 hours

Research Gaps and Recommendations

No peer-reviewed studies explicitly detailing the synthesis, stability, or reaction mechanisms of this compound were identified. To advance understanding, the following steps are advised:

  • Experimental Studies : Conduct systematic reactivity screens using common reagents.

  • Computational Modeling : Predict reaction sites via DFT calculations.

  • Literature Expansion : Investigate structurally related compounds (e.g., tricyclic carboxamides) for indirect insights.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural uniqueness and biological activities:

Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial activity against various pathogens by disrupting cellular membranes or inhibiting metabolic pathways.

Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes implicated in disease processes, such as kinases or proteases involved in cancer progression.

Chemical Synthesis

N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo can serve as a building block for synthesizing more complex molecules in organic chemistry. It can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Anticancer Study

A study conducted on human cancer cell lines demonstrated that treatment with N-cyclopentyl-7-ethyl resulted in a significant decrease in cell viability compared to controls (p < 0.05). This suggests a dose-dependent relationship with cytotoxicity.

Ames Test for Mutagenicity

In an Ames test evaluating mutagenic potential, the compound showed strong positive results indicating it may cause mutations at certain concentrations.

Mechanism of Action

The mechanism of action of N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tricyclic Carboxamide Derivatives

Compound Name Substituent at Position 7 Carboxamide Substituent Molecular Weight*
Target Compound Ethyl Cyclopentyl ~460.5 g/mol
CAS 371212-22-5 2-Methoxyethyl Ethyl ~450.4 g/mol

*Calculated based on molecular formulas.

Table 2: Analytical Techniques Applied

Compound X-ray Crystallography IR Spectroscopy UV-Vis Spectroscopy
Target Yes Yes Yes
CAS 371212-22-5 Not reported Not reported Not reported

Hydrogen-Bonding and Molecular Interactions

The cyclopentyl group in the target compound may participate in unique van der Waals interactions, while the 2-methoxyethyl group in the analog could engage in stronger hydrogen bonding due to its oxygen atom. Graph set analysis (as per Etter’s formalism) would help map hydrogen-bonding patterns, which are crucial for understanding crystallographic packing and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[...]tetradeca...carboxamide, and what key intermediates should be prioritized?

  • Methodological Answer : Begin with multi-step organic synthesis, focusing on cyclization reactions to form the tricyclic core. Prioritize intermediates such as 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives, which are structurally analogous and well-documented for their stability during functionalization . Use palladium-catalyzed cross-coupling for introducing the cyclopentyl and ethyl substituents, ensuring regioselectivity via steric and electronic directing groups .

Q. Which analytical techniques are optimal for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the molecular framework. For purity assessment, use reverse-phase HPLC with a C18 column and UV detection at 254 nm, as validated for similar tricyclic carboxamides . Differential scanning calorimetry (DSC) can identify polymorphic forms affecting bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally related tricyclic carboxamides?

  • Methodological Answer : Conduct meta-analyses of existing datasets (e.g., PubMed entries on 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide analogs) to identify variables like assay conditions or cell-line specificity . Validate findings using standardized in vitro models (e.g., MIC assays against S. aureus and E. coli) under controlled pH and temperature . Apply multivariate regression to isolate structural determinants of activity discrepancies .

Q. What experimental methodologies are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation products via LC-MS/MS, focusing on imino-group hydrolysis and oxo-ring opening. Compare degradation kinetics with Decarbazine derivatives, which exhibit similar susceptibility to nucleophilic attack .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify the cyclopentyl and ethyl substituents while retaining the tricyclic core. Use computational docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes like DNA topoisomerase II. Validate predictions with in vitro IC₅₀ assays and correlate with logP values to balance potency and solubility .

Q. What computational approaches are recommended for modeling the compound’s interactions with biological targets?

  • Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to study conformational flexibility in aqueous environments. Validate models against crystallographic data from related azabicyclo complexes . Use QSAR models trained on PubChem datasets to predict off-target effects .

Q. How can researchers optimize the compound’s purification process to mitigate byproduct formation?

  • Methodological Answer : Implement orthogonal separation techniques: (1) Flash chromatography with a gradient of ethyl acetate/hexane for crude mixtures; (2) Preparative HPLC with a phenyl-hexyl stationary phase for enantiomeric resolution. Monitor byproducts like N-cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino derivatives, which arise from incomplete cyclization .

Q. What strategies validate the compound’s detection in complex biological matrices during pharmacokinetic studies?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d₃-cyclopentyl analog) to correct for matrix effects. Validate linearity (0.1–100 ng/mL), precision (CV <15%), and recovery (>85%) in plasma and liver homogenates. Cross-validate with radiolabeled tracer studies using ¹⁴C-labeled ethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.